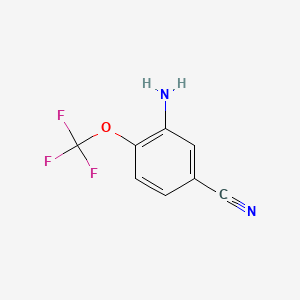

3-Amino-4-(trifluoromethoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

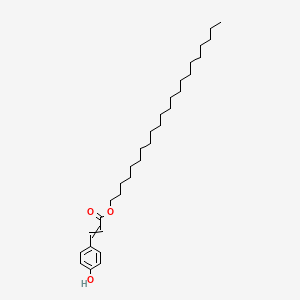

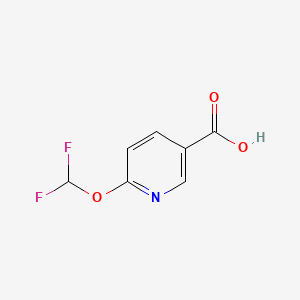

“3-Amino-4-(trifluoromethoxy)benzonitrile” is an aromatic ether . It is a key intermediate in the synthesis of fluvoxamine .

Molecular Structure Analysis

The molecular formula of “3-Amino-4-(trifluoromethoxy)benzonitrile” is C8H5F3N2O . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(trifluoromethoxy)benzonitrile” include a molecular weight of 202.14 , a density of 1.4±0.1 g/cm3 , a boiling point of 286.6±40.0 °C at 760 mmHg , and a flash point of 127.1±27.3 °C .科学的研究の応用

Polymer Solar Cells

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile (referred to as ATMB in the study) has been utilized as an additive in polymer solar cells (PSCs). The addition of ATMB significantly improved power conversion efficiencies (PCEs) of the PSCs.

- Mechanism : This improvement is attributed to enhanced short circuit current and fill factor. ATMB facilitates the ordering of the P3HT chains in the solar cells, leading to higher absorbance, larger crystal size, and enhanced hole mobility.

- Comparative Analysis : Devices with additives not containing fluorine atoms displayed lower PCEs than those with ATMB, highlighting the importance of fluorinated compounds in this context.

- Reference : Seonju Jeong, Sungho Woo, H. Lyu, Y. Han (2011).

Corrosion Inhibition

- Application : Benzonitrile derivatives, including 3-Amino-4-(trifluoromethoxy)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments.

- Efficacy : These compounds have shown excellent performance as corrosion inhibitors. They function as mixed-type inhibitors, affecting both the anodic and cathodic processes.

- Adsorption : The adsorption of these compounds on the mild steel surface obeys Langmuir's adsorption isotherm.

- Supporting Methods : The corrosion inhibition properties have been studied using methods like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy.

- Reference : A. Chaouiki, H. Lgaz, I. Chung, I. Ali, S. Gaonkar, K. Bhat, Rachid Salghi, H. Oudda, Mohammad I. Khan (2018).

Drug Synthesis Intermediate

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile is an intermediate in the synthesis of various pharmaceutical compounds.

- Methodology : It has been synthesized from m-fluoro-(trifluoromethyl)benzene via a sequence of reactions including bromination, Grignard reaction, cyanidation, and amination.

- Reference : Zhang Tong-bin (2012).

Lithium Ion Battery Cathode Additive

- Application : 4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to 3-Amino-4-(trifluoromethoxy)benzonitrile, has been used as an electrolyte additive for high voltage lithium ion batteries.

- Performance Enhancement : This additive significantly improves the cyclic stability and capacity retention of the lithium nickel manganese oxide cathode.

- Mechanism : It forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution.

- Reference : Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, Shengan Xia (2014).

Safety And Hazards

“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

1220630-86-3 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)